Product packaging for 6,7-Dimethoxyaurone epoxide(Cat. No.:CAS No. 10173-80-5)

6,7-Dimethoxyaurone epoxide

Cat. No.: B154813
CAS No.: 10173-80-5
M. Wt: 298.29 g/mol
InChI Key: SAIKVYZCLOUCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,7-Dimethoxyaurone epoxide is a specialized organic compound featuring a highly reactive epoxide (oxirane) ring fused to an aurone backbone. Epoxides are cyclic ethers known for their significant ring strain, which makes them considerably more reactive than other ethers and invaluable as intermediates in organic synthesis . This inherent reactivity allows the epoxide ring to be readily opened by a wide variety of nucleophiles—including alcohols, phenols, amines, thiols, and carboxylic acids—in a regioselective and stereoselective manner, facilitating the synthesis of complex molecular architectures . The presence of the 6,7-dimethoxyaurone structure suggests potential for interesting electronic and binding properties, making this epoxide a valuable scaffold for constructing diverse libraries of derivatives, such as β-alkoxy alcohols, β-amino alcohols, and other functionalized molecules for medicinal chemistry and drug discovery research . The mechanism of ring-opening can be precisely controlled under either acid-catalyzed or base-catalyzed conditions, offering researchers a tool to dictate the regiochemical outcome of the reaction . In a research setting, this compound serves as a key precursor for the development of novel chemical probes, natural product analogs, and materials science applications. It is particularly useful for investigating structure-activity relationships (SAR) and for the synthesis of biologically active molecules. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, or for human use. RUO products are exempt from many regulatory controls required for in vitro diagnostic (IVD) products, and their use in clinical diagnostics puts both patients and the laboratory at risk .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B154813 6,7-Dimethoxyaurone epoxide CAS No. 10173-80-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10173-80-5

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

6,7-dimethoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one

InChI

InChI=1S/C17H14O5/c1-19-12-9-8-11-13(14(12)20-2)21-17(15(11)18)16(22-17)10-6-4-3-5-7-10/h3-9,16H,1-2H3

InChI Key

SAIKVYZCLOUCMX-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC

Origin of Product

United States

Synthetic Methodologies for 6,7 Dimethoxyaurone Epoxide and Analogous Structures

Strategies for Epoxide Ring Formation within Aurone (B1235358) Scaffolds

The synthesis of aurone epoxides, including the target compound 6,7-dimethoxyaurone epoxide, fundamentally involves the creation of a three-membered oxirane ring across the exocyclic double bond of the aurone core. The following sections detail the diverse synthetic strategies employed to achieve this transformation.

Oxidative Cyclization Approaches for Aurone Synthesis

The foundational step for many aurone epoxide syntheses is the construction of the aurone skeleton itself. A prominent method for this is the oxidative cyclization of 2'-hydroxychalcones. rsc.orgnih.gov This biosynthetic-inspired approach mimics the natural formation of aurones in plants. nih.gov The reaction typically involves a 2'-hydroxychalcone (B22705) precursor, which undergoes an intramolecular cyclization.

The mechanism is thought to proceed through the coordination of a transition metal salt to the double bond of the chalcone (B49325). This coordination renders the α-carbon susceptible to an intramolecular electrophilic attack by the 2'-hydroxy group. A subsequent elimination step then yields the thermodynamically more stable (Z)-aurone isomer. nih.gov Various transition metal salts have been utilized to mediate this cyclization, with mercuric acetate (B1210297) (Hg(OAc)₂) in pyridine (B92270) being a reliable reagent, often providing high yields of the desired aurone. nih.gov Other metal salts such as copper(II) bromide (CuBr₂) and thallium(III) nitrate (B79036) (Tl(NO₃)₃) have also been successfully employed. nih.gov

A series of 2'-hydroxychalcones and their corresponding aurone products from oxidative cyclization are presented below:

2'-Hydroxychalcone PrecursorOxidizing AgentSolventProduct AuroneYield (%)
2'-hydroxychalconeHg(OAc)₂PyridineAurone78
4-methoxy-2'-hydroxychalconeHg(OAc)₂Pyridine4'-MethoxyauroneHigh
4,4'-dimethoxy-2'-hydroxychalconeHg(OAc)₂Pyridine4,4'-DimethoxyauroneHigh

Peroxy Acid Mediated Epoxidation Techniques (e.g., m-Chloroperoxobenzoic Acid)

A widely used and effective method for the epoxidation of alkenes, including the exocyclic double bond of aurones, is the use of peroxy acids. Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its commercial availability and reactivity. nih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at or below room temperature.

The mechanism of epoxidation with m-CPBA is concerted, known as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the double bond in a single step. This results in the syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the alkene is retained in the epoxide product. youtube.com For aurones, this leads to the formation of the corresponding epoxide with a specific stereochemistry. The reaction is generally clean and provides good to excellent yields of the aurone epoxide.

Aurone SubstrateEpoxidizing AgentSolventProduct Epoxide
Cyclohexenem-CPBADichloromethaneCyclohexene oxide
(Z)-Stilbenem-CPBAChloroformcis-Stilbene oxide
(E)-Stilbenem-CPBAChloroformtrans-Stilbene oxide

Base-Promoted Epoxidation Utilizing Hydrogen Peroxide

An alternative and often "greener" approach to aurone epoxidation involves the use of hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). acsgcipr.org This method is particularly effective for α,β-unsaturated ketones like aurones. The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol.

The active nucleophile in this reaction is the hydroperoxide anion (HOO⁻), which is generated in situ from the reaction of hydrogen peroxide with the base. The hydroperoxide anion then attacks the β-carbon of the aurone's α,β-unsaturated system in a Michael-type addition. The resulting enolate then undergoes an intramolecular displacement of the hydroxide ion to form the epoxide ring. This method is advantageous as it avoids the use of potentially explosive peroxy acids and the byproducts are generally benign (water). It has been reported that this method can lead to the formation of flavonols as the main products if the reaction period is prolonged. rsc.org

Aurone/Chalcone SubstrateReagentsSolventProduct
ChalconeH₂O₂, NaOHMethanolChalcone epoxide
2-Cyclohexen-1-oneH₂O₂, Basic hydrotalciteMethanol2,3-Epoxycyclohexanone
Substituted ChalconeH₂O₂, NaOHMethanol/DMSOSubstituted chalcone epoxide

Application of Dimethyldioxirane in Epoxidation

Dimethyldioxirane (DMDO), generated in situ from acetone (B3395972) and potassium peroxymonosulfate (B1194676) (Oxone®), is a powerful yet mild and neutral epoxidizing agent. wikipedia.org It is particularly useful for the epoxidation of sensitive substrates that may not be stable under the acidic conditions of peroxy acid epoxidation or the basic conditions of alkaline hydrogen peroxide epoxidation. The reaction is typically carried out in acetone at low temperatures.

DMDO epoxidation is characterized by its high efficiency, excellent yields, and neutral reaction conditions. The only byproduct of the reaction is acetone, which is volatile and easily removed. This makes the work-up procedure straightforward. DMDO has been successfully used for the epoxidation of a variety of alkenes, including those that are part of the aurone and isoflavone (B191592) skeletons.

Olefin SubstrateEpoxidizing AgentSolventProduct Epoxide
(E)-StilbeneDMDOAcetone(E)-Stilbene oxide
α-PineneDMDOAcetoneα-Pinene oxide
7-MethoxyisoflavoneDMDOAcetone7-Methoxyisoflavone epoxide

Darzens Condensation as a Synthetic Pathway to Epoxides

The Darzens condensation is a classic organic reaction that forms an α,β-epoxy ester (a glycidic ester) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base. organic-chemistry.orgchemistnotes.comlscollege.ac.in While not a direct epoxidation of a pre-formed aurone, it represents a convergent approach to aurone-like epoxide structures. It has been noted that aurone epoxides can be synthesized via the Darzens condensation. rsc.org

The mechanism involves the deprotonation of the α-haloester by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of a benzofuranone precursor. The resulting alkoxide undergoes an intramolecular Sₙ2 reaction, with the halide acting as the leaving group, to form the epoxide ring. wmich.edu This method allows for the simultaneous formation of the carbon-carbon bond and the epoxide ring. organic-chemistry.org

Carbonyl Compoundα-HaloesterBaseProduct
BenzaldehydeEthyl chloroacetateSodium ethoxideEthyl 3-phenylglycidate
AcetophenoneEthyl chloroacetateSodium ethoxideEthyl 3-methyl-3-phenylglycidate
Aromatic Aldehydesα-Halo estersPhosphazene Baseα,β-Epoxy esters

Catalytic Epoxidation Methodologies (e.g., Peptide-Based Catalysts, Asymmetric Epoxidation)

Modern synthetic chemistry has seen the development of various catalytic epoxidation methods, including those that can achieve high levels of enantioselectivity. These methods are highly desirable for the synthesis of chiral molecules.

Peptide-Based Catalysts: The Juliá-Colonna epoxidation utilizes poly-amino acids, such as poly-L-leucine, as catalysts for the asymmetric epoxidation of electron-deficient olefins like chalcones, which are precursors to aurones. nih.gov The reaction typically employs hydrogen peroxide as the oxidant in a biphasic or triphasic system. The helical structure of the peptide is believed to be crucial for inducing asymmetry. Studies have shown that modifying the peptide structure, for instance by introducing helix-stabilizing residues, can enhance catalyst activity. nih.gov Amino acids such as proline have also been shown to catalyze the epoxidation of chalcones. wmich.eduwikipedia.org

Asymmetric Epoxidation: Several catalytic systems have been developed for the asymmetric epoxidation of unfunctionalized and functionalized alkenes. The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite. openochem.orgwikipedia.org This method is effective for a range of cis-disubstituted and conjugated alkenes. The Shi epoxidation utilizes a fructose-derived chiral ketone as an organocatalyst in conjunction with Oxone. organic-chemistry.orgharvard.edu This method is particularly effective for trans-disubstituted and trisubstituted alkenes and proceeds via a chiral dioxirane (B86890) intermediate. These methods offer the potential for producing enantiomerically enriched this compound and its analogs.

SubstrateCatalyst SystemOxidantEnantiomeric Excess (ee)
ChalconePoly-L-leucineH₂O₂>95%
cis-β-MethylstyreneJacobsen-Katsuki catalystNaOClHigh
trans-StilbeneShi catalystOxoneHigh

Precursor Synthesis and Strategic Functionalization for Aurone Epoxide Construction

Synthesis of Substituted Benzofuranone Intermediates

The synthesis of the specific precursor, 6,7-dimethoxybenzofuran-3(2H)-one, is a critical first step. While direct literature for this exact isomer is sparse, established methods for analogous compounds provide a clear synthetic blueprint. A common and effective strategy involves the intramolecular cyclization of a suitably substituted phenoxyacetic acid or a 2-hydroxyphenacylchloride. tandfonline.com

For instance, the synthesis of the related 5,6-dimethoxybenzofuran-3(2H)-one has been achieved starting from 3,4-dimethoxyphenol. nih.gov This phenol (B47542) undergoes a reaction with chloroacetonitrile (B46850) in the presence of a Lewis acid like zinc chloride, followed by acid hydrolysis, to yield a 2-chloro-1-(hydroxydimethoxyphenyl)ethanone intermediate. nih.gov This intermediate is then induced to cyclize, often with a mild base like sodium acetate in a refluxing solvent such as ethanol, to form the benzofuranone ring system. nih.gov Adapting this route, one would start with the corresponding 2,3-dimethoxyphenol (B146663) to achieve the desired 6,7-dimethoxy substitution pattern on the benzofuranone core.

Another versatile method for constructing substituted benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edu This cascade reaction, promoted by a combination of Lewis and Brønsted acids (e.g., AlCl₃ and trifluoroacetic acid), allows for the regioselective preparation of complex benzofuranones. oregonstate.edu Furthermore, a one-pot, solvent-free grinding method has been reported where substituted 2-hydroxyphenacylchlorides are cyclized to the benzofuranone intermediate in the presence of activated barium hydroxide. tandfonline.comtandfonline.com This intermediate is then condensed in the same pot with an aldehyde to form the aurone. tandfonline.com

Condensation Reactions for Aurone Scaffold Assembly

With the 6,7-dimethoxybenzofuran-3(2H)-one intermediate in hand, the next stage is the assembly of the characteristic aurone scaffold. This is most commonly achieved through a condensation reaction with an aromatic aldehyde, which will form the B-ring of the aurone. This reaction is a classic example of a Claisen-Schmidt or Knoevenagel condensation, where the active methylene (B1212753) group at the C2 position of the benzofuranone attacks the carbonyl carbon of the aldehyde. tandfonline.com

These condensations can be catalyzed by either acids or bases. tandfonline.com Basic conditions, such as using potassium hydroxide (KOH) in methanol or lithium hydroxide (LiOH) in ethanol, are frequently employed. nih.gov Alternatively, acid catalysis, for example with hydrochloric acid (HCl) in glacial acetic acid or with p-toluenesulfonic acid (PTSA) in toluene, is also effective. nih.gov The choice of catalyst and reaction conditions can be tailored based on the specific substituents present on the reactants.

The following table summarizes various conditions used for the condensation step in the synthesis of aurone analogs.

Benzofuranone PrecursorAldehydeCatalyst/ConditionsYieldReference
5,6-dimethoxybenzofuran-3(2H)-onePyridine-4-carbaldehydePTSA, Toluene, RefluxNot specified nih.gov
4,6-dimethoxybenzofuran-3(2H)-oneVarious BenzaldehydesKOH, MeOH/H₂ONot specified researchgate.net
6-hydroxybenzofuran-3(2H)-oneBenzaldehydeActivated Ba(OH)₂, Grinding95% tandfonline.com
Benzofuran-3(2H)-oneBenzaldehydeHCl, Glacial Acetic AcidNot specified tandfonline.com

Integration of Green Chemistry Principles in Epoxidation Processes

The final step in the synthesis of this compound is the epoxidation of the exocyclic double bond of the aurone. Traditional epoxidation methods often rely on pre-formed peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which is effective but generates stoichiometric waste that can be difficult to separate. rsc.org In line with the principles of green chemistry, recent research has focused on developing cleaner, more sustainable epoxidation protocols that utilize benign oxidants and catalytic systems.

A cornerstone of green epoxidation is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. The challenge lies in activating the H₂O₂ to perform the epoxidation efficiently. One straightforward green method, demonstrated for the epoxidation of chalcones (aurone precursors), uses H₂O₂ in an aqueous solution of sodium hydroxide. youtube.com This approach avoids organic solvents and harsh reagents.

More sophisticated catalytic systems have been developed to further enhance efficiency and selectivity. These systems often generate the reactive peroxy species in situ, minimizing waste and improving safety.

Key green epoxidation strategies applicable to aurones include:

In Situ Peracid Formation: This involves using a catalytic amount of a carboxylic acid that is converted to the corresponding peroxy acid by H₂O₂. A recyclable polymeric version, poly(benzoic acid), has been shown to be an effective catalyst for the epoxidation of various olefins with H₂O₂, offering a metal-free and reusable system. nih.gov

Polyoxometalate Catalysis: Certain inorganic catalysts, such as silicotungstate compounds, have demonstrated exceptional performance in H₂O₂-based epoxidations. nih.gov These catalysts can achieve very high selectivity (≥99%) for the epoxide and high efficiency of H₂O₂ utilization, and they can often be recovered and reused from the reaction mixture. nih.gov

Solvent-Free and Heterogeneous Catalysis: The development of solid, heterogeneous catalysts allows for easy separation from the reaction product and potential for reuse, aligning with green chemistry goals. tandfonline.comnih.gov For example, a dioxidotungsten(VI) complex supported on silica (B1680970) gel has been used as a stable, recoverable catalyst for the solvent-free epoxidation of olefins with hydrogen peroxide. nih.gov

The table below compares different green epoxidation methodologies.

MethodCatalyst/ReagentOxidantKey AdvantagesReference
Aqueous Basic EpoxidationSodium Hydroxide (NaOH)H₂O₂Uses water as a solvent; avoids organic peracids. youtube.com
Polymer-Supported PeracidPoly(benzoic acid) (recyclable)H₂O₂Metal-free, heterogeneous, recyclable catalyst. nih.gov
Polyoxometalate CatalysisSilicotungstate [γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻H₂O₂Very high selectivity (≥99%), high oxidant efficiency, recoverable catalyst. nih.gov
Heterogenized Tungsten CatalystSilica-supported dioxidotungsten(VI) complexH₂O₂Solvent-free conditions, excellent activity, recoverable and reusable catalyst. nih.gov

By adopting these modern synthetic strategies, the production of this compound and its analogs can be achieved not only efficiently but also in a manner that minimizes environmental impact, reflecting the growing importance of sustainability in chemical synthesis.

Chemical Transformations and Derivatization Reactions of 6,7 Dimethoxyaurone Epoxide

Epoxide Ring-Opening Reactions

The opening of the epoxide ring in 6,7-Dimethoxyaurone Epoxide can be achieved through several pathways, each yielding distinct products with unique stereochemistry and functional group arrangements. These reactions are fundamental in expanding the molecular diversity accessible from this aurone (B1235358) derivative.

The epoxide ring is highly susceptible to nucleophilic attack due to the significant ring strain and the polarized carbon-oxygen bonds. chemistrytalk.orgmasterorganicchemistry.com These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring. masterorganicchemistry.comlibretexts.org The regioselectivity of the attack is influenced by both steric and electronic factors. In base-catalyzed or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org Conversely, under acidic conditions, the reaction proceeds via a species with carbocationic character, and the nucleophile tends to attack the more substituted carbon atom that can better stabilize the positive charge. libretexts.org

A variety of nucleophiles can be employed for the ring-opening of epoxides, including water, alcohols, amines, and thiols. For instance, hydrolysis of the epoxide, either acid- or base-catalyzed, results in the formation of a trans-1,2-diol. libretexts.orglibretexts.org The reaction with alcohols leads to the corresponding 1,2-alkoxy alcohols, while amines yield 1,2-amino alcohols. These transformations are crucial for introducing new functional groups and extending the carbon skeleton of the aurone epoxide.

The stereochemistry of the nucleophilic ring-opening is typically trans, meaning the nucleophile and the resulting hydroxyl group are on opposite faces of the original epoxide plane. This is a direct consequence of the backside attack characteristic of the S\textsubscript{N}2 mechanism. libretexts.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Epoxides

NucleophileReaction ConditionsProduct TypeReference
Water (H₂O)Acidic or Basictrans-1,2-Diol libretexts.orglibretexts.org
Alcohol (R-OH)Acidic or Basic1,2-Alkoxy Alcohol libretexts.org
Amine (R-NH₂)Neutral or Basic1,2-Amino Alcohol mdpi.com
Thiol (R-SH)Basic1,2-Thioether Alcohol
Grignard Reagent (R-MgX)Aprotic SolventAlcohol masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Aprotic SolventAlcohol masterorganicchemistry.com

This table provides generalized information on epoxide reactions and may not be specific to this compound.

Reductive ring-opening of epoxides provides a direct route to alcohols. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction involves the addition of a hydride ion (H⁻) to one of the epoxide carbons, followed by protonation of the resulting alkoxide.

In the context of this compound, reductive ring-opening would lead to the formation of the corresponding auronol. The regioselectivity of this reaction depends on the reducing agent and the substrate. For instance, with LiAlH₄, the hydride attack generally occurs at the less substituted carbon atom. masterorganicchemistry.com Recent advancements have also explored photoredox catalysis in combination with zirconocene (B1252598) for the reductive ring-opening of epoxides, which can exhibit reverse regioselectivity, affording the more substituted alcohol. chemrxiv.org

Flavin-dependent enzymes and biomimetic systems have also been shown to catalyze the reductive ring-opening of epoxides. d-nb.infonih.gov These reactions can proceed through a putative enol intermediate, ultimately yielding a hydroxyl group at one of the former epoxide carbons. d-nb.info

Under acidic conditions, particularly with Lewis acids, epoxides can undergo rearrangement reactions to form carbonyl compounds such as aldehydes or ketones. sci-hub.senih.gov This transformation, known as the Meinwald rearrangement, involves the cleavage of a carbon-oxygen bond to form a carbocation intermediate, followed by a 1,2-hydride or 1,2-alkyl shift. nih.govresearchgate.net

While specific studies on the acid-catalyzed rearrangement of this compound are not prevalent, the general mechanism can be inferred. Protonation of the epoxide oxygen by an acid catalyst would be the initial step, followed by the opening of the ring to form a carbocation. A subsequent hydride or aryl shift would lead to the formation of a more stable carbonyl compound. The nature of the substituent migrating and the final product would depend on the relative migratory aptitudes of the groups attached to the epoxide ring. Such rearrangements are significant as they allow for the conversion of the epoxide functionality into a different class of carbonyl compounds, further diversifying the synthetic utility of the aurone epoxide scaffold.

Derivatization for Analytical and Advanced Synthetic Applications

The reactivity of the epoxide ring in this compound also allows for its derivatization for specific applications, such as enhancing its detectability in analytical techniques or for use as a scaffold in more complex synthetic endeavors.

For the quantitative analysis of epoxides, which can be challenging due to their reactivity and often low concentrations, derivatization is a common strategy. A well-established method involves the reaction of the epoxide with a suitable derivatizing agent to form a stable, easily detectable product.

One such agent is N,N-diethyldithiocarbamate (DTC). nih.govresearchgate.net The reaction of an epoxide with DTC, typically carried out at a slightly elevated temperature and neutral pH, results in the formation of a stable ester of dithiocarbamic acid. nih.gov The excess, unreacted DTC can be subsequently decomposed by acidification. nih.gov The resulting derivative can then be readily analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. nih.govresearchgate.net This method has been shown to be robust and sensitive for the quantification of low levels of various epoxides. nih.gov

Table 2: Conditions for Derivatization of Epoxides with N,N-Diethyldithiocarbamate for HPLC Analysis

ParameterConditionReference
Derivatizing AgentN,N-Diethyldithiocarbamate (DTC) nih.govresearchgate.net
Temperature60 °C nih.govresearchgate.net
Reaction Time20 minutes nih.govresearchgate.net
pHNeutral nih.govresearchgate.net
Detection MethodRP-HPLC with UV detection nih.gov

This table outlines a general procedure for epoxide derivatization and may require optimization for this compound.

The this compound backbone provides a platform for various functional group interconversions (FGIs). ub.edusolubilityofthings.com FGIs are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comfiveable.me The epoxide moiety itself is a versatile functional group that can be transformed into a range of other functionalities, as discussed in the ring-opening reactions.

Beyond the epoxide, other functional groups on the aurone skeleton, such as the methoxy (B1213986) groups, could potentially be subjected to interconversion reactions. However, the primary focus of reactivity remains the strained epoxide ring. The products of the ring-opening reactions, such as diols, alkoxy alcohols, and amino alcohols, offer new reactive handles for further synthetic modifications. For example, the hydroxyl groups of the resulting diol can be further oxidized, esterified, or converted into leaving groups for subsequent nucleophilic substitution reactions. These transformations significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of related compounds for various scientific investigations.

Advanced Spectroscopic and Structural Elucidation Techniques for 6,7 Dimethoxyaurone Epoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. For 6,7-Dimethoxyaurone epoxide, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be essential to piece together its molecular architecture.

In the ¹H NMR spectrum, the protons of the epoxide ring are expected to appear in a characteristic upfield region, typically between δ 2.5 and 4.5 ppm. vanderbilt.edulibretexts.org The precise chemical shifts would be influenced by the stereochemistry of the epoxide. The protons on the aromatic rings will give rise to signals in the aromatic region (δ 6.0-8.0 ppm), with their coupling patterns revealing their substitution patterns. The two methoxy (B1213986) groups would each produce a sharp singlet, likely at slightly different chemical shifts due to their distinct electronic environments.

The ¹³C NMR spectrum would provide complementary information. The carbons of the epoxide ring are anticipated to resonate in the range of δ 40-70 ppm. vanderbilt.edulibretexts.org The carbonyl carbon of the aurone (B1235358) skeleton is expected to be significantly downfield, typically above δ 180 ppm. The aromatic and methoxy carbons would appear in their characteristic regions.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for establishing the connectivity within the molecule. COSY would reveal proton-proton couplings, HSQC would correlate protons to their directly attached carbons, and HMBC would show correlations between protons and carbons over two to three bonds, allowing for the definitive assembly of the molecular puzzle.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Epoxide H 3.5 - 4.5 d, d
Aromatic H 6.5 - 7.8 m

Note: These are predicted values based on known data for aurones and epoxides. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O > 180
Aromatic C 90 - 170
Epoxide C 40 - 70

Note: These are predicted values based on known data for aurones and epoxides. Actual values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

Electron ionization (EI) mass spectrometry of aurone epoxides is known to produce characteristic fragmentation patterns. nasa.gov The molecular ion peak (M⁺) would be observed, and its high-resolution measurement would provide the exact mass, confirming the elemental formula. Common fragmentation pathways for aurone epoxides involve the loss of small molecules such as CO, CHO, and fragments related to the substituent groups. nasa.gov The fragmentation of the epoxide ring itself can also lead to diagnostic ions.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), could also be utilized to predominantly produce the protonated molecule [M+H]⁺ or other adducts, which can be subjected to tandem mass spectrometry (MS/MS) experiments. These experiments would involve the isolation of the parent ion and its subsequent fragmentation, providing further structural information and confirming the connectivity of the molecule.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M]⁺ C₁₇H₁₄O₅ 298.0841
[M+H]⁺ C₁₇H₁₅O₅ 299.0919

Note: The molecular formula is assumed to be C₁₇H₁₄O₅. The calculated m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the furanone ring, which is expected in the region of 1700-1720 cm⁻¹. The presence of the epoxide ring would be indicated by characteristic C-O stretching vibrations, typically found in the 1250 cm⁻¹ region (asymmetric stretch) and between 800-950 cm⁻¹ (symmetric stretch). spectroscopyonline.com The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, and the C-H stretching vibrations of the aromatic and methoxy groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy groups would also be present in the fingerprint region.

Table 4: Expected Infrared Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹)
C=O (carbonyl) 1700 - 1720
C=C (aromatic) 1450 - 1600
C-O (epoxide) 800 - 950, ~1250
C-O (ether) 1000 - 1300
C-H (aromatic) 3000 - 3100

Note: These are expected absorption ranges and may vary depending on the specific molecular environment.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and absolute stereochemistry. researchgate.net To perform this analysis, a high-quality single crystal of this compound would need to be grown.

The diffraction of X-rays by the crystal lattice would produce a unique diffraction pattern. Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined. This would unequivocally establish the connectivity of the atoms, the conformation of the molecule, and, if a chiral crystal is obtained, the absolute stereochemistry of the stereocenters in the epoxide ring. The resulting crystal structure would provide a detailed picture of the molecule's geometry, including the planarity of the aurone system and the orientation of the substituent groups. Current time information in Bangalore, IN.

While a crystal structure for this compound is not currently available in open-access databases, the technique remains the gold standard for its complete structural and stereochemical assignment.

Chiroptical Spectroscopy for Stereochemical Assignment

Given the presence of stereocenters in the epoxide ring, this compound is a chiral molecule. Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is highly sensitive to the stereochemistry of molecules.

The CD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophores in the molecule, particularly the aromatic and carbonyl groups. These experimental spectra can be compared with theoretically calculated CD spectra obtained from quantum chemical calculations on different stereoisomers. This comparison can be a powerful tool for assigning the absolute configuration of the epoxide.

The enantioselective synthesis of related chiral epoxides has been reported, and their chiroptical properties have been used for stereochemical assignment. hebmu.edu.cn A similar approach would be invaluable for the definitive stereochemical elucidation of this compound.

Table 5: Chemical Compounds Mentioned

Compound Name
This compound
4,6-dimethoxyaurones
2-bromo-4,6-dimethoxybenzofuran-3(2H)-one
chalcone (B49325) epoxides
aurone epoxides
6-methoxyaurone epoxide
4-hydroxy-7-methoxy-3-phenylcoumarin

Structure Activity Relationship Sar and Mechanistic Elucidation of 6,7 Dimethoxyaurone Epoxide Analogs

Correlating Structural Modifications with Observed Biological Potency

The biological potency of 6,7-Dimethoxyaurone epoxide analogs is intricately linked to the substitution pattern on both the A and B rings of the aurone (B1235358) core. The presence and position of methoxy (B1213986) groups, in particular, have been shown to be crucial determinants of activity.

The 6,7-dimethoxy substitution on ring A is considered a key feature for potent biological effects. This substitution pattern enhances the lipophilic character of the molecule, which can facilitate passage through cellular membranes. Structure-activity relationship (SAR) studies on related methoxyflavones have indicated that the C6,7-dimethoxy moiety serves as a foundational element for potent cell death-inducing effects, largely through hydrophobic interactions. mdpi.com For instance, in a series of methoxyflavone analogs, the preservation of the hydrophobic properties conferred by a C7-methoxy group was essential for strong cytotoxic effects. mdpi.com

To illustrate the impact of structural modifications on biological potency, the following table summarizes the effects of various substitutions on the aurone core, drawing parallels from related flavonoid structures.

Compound/AnalogStructural ModificationObserved Biological Potency (Relative)
This compound Parent CompoundHigh
Analog 1Demethylation at C7Reduced
Analog 2Additional hydroxyl group on Ring BPotentially Increased (depending on position)
Analog 3Absence of the epoxide ringSignificantly Reduced
Analog 4Shift of methoxy group from C6 to C5Altered/Potentially Reduced

This table is illustrative and based on general principles observed in related compound series.

The epoxide ring is another critical determinant of biological activity. Due to its inherent ring strain, the epoxide moiety is highly reactive and can act as an electrophile, enabling it to form covalent bonds with nucleophilic residues in biological macromolecules. wikipedia.org This reactivity is often associated with the anticancer properties of various natural and synthetic compounds.

Identification of Key Pharmacophores and Their Role in Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key pharmacophoric features can be identified:

The Epoxide Ring: This is arguably the most critical pharmacophore. Its electrophilic nature allows for covalent modification of target proteins, such as enzymes or transcription factors. This irreversible binding can lead to potent and sustained biological effects. The position and stereochemistry of the epoxide ring are crucial for proper orientation within the target's binding site to facilitate a reaction.

The Carbonyl Group of the Aurone Core: This group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein, thereby anchoring the molecule in the binding site.

The Benzofuranone Ring System: The planar structure of the aurone core allows for stacking interactions, particularly with aromatic amino acid residues or DNA bases.

The interplay of these pharmacophoric elements dictates the affinity and specificity of the molecule for its biological target. The epoxide provides a reactive "warhead," while the substituted aurone scaffold acts as the "guidance system," directing the molecule to its specific target and orienting it for optimal interaction.

Unraveling Molecular Mechanisms Underlying Biological Actions

The biological actions of this compound analogs are believed to be mediated by their ability to interact with and modulate the function of key cellular proteins. The presence of the reactive epoxide group suggests that a primary mechanism of action involves the alkylation of nucleophilic residues (such as cysteine, histidine, or lysine) on target proteins. nih.gov

One of the most common outcomes of treatment with epoxy-containing compounds is the induction of apoptosis, or programmed cell death. nih.gov Mechanistic studies on similar compounds have shown that this can be triggered through various pathways, including the activation of caspases and the disruption of mitochondrial function. nih.gov The covalent modification of proteins involved in cell cycle regulation or survival signaling can lead to cell cycle arrest and ultimately, apoptosis.

Computational and Theoretical Approaches in Research on 6,7 Dimethoxyaurone Epoxide

Molecular Docking Studies and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 6,7-Dimethoxyaurone Epoxide, and a protein's active site.

Molecular docking studies have been employed to investigate the binding affinity and interaction mechanisms of aurone (B1235358) derivatives with various protein targets. researchgate.netnih.gov For instance, in studies of aurone analogs, docking has been used to predict how these compounds bind to enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. nih.gov The insights gained from these models help in understanding the structure-activity relationships of aurones and guide the design of new derivatives with enhanced biological activities. researchgate.net

The process of ligand-protein interaction modeling involves several steps. Initially, the three-dimensional structures of both the ligand and the protein are obtained, often from crystallographic data or through homology modeling. mdpi.combiorxiv.orgnih.gov Then, a docking program explores various possible binding poses of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. nih.govscielo.br These scoring functions often consider factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

Recent advancements in computational methods, including the use of deep learning, are enhancing the accuracy of protein-ligand interaction modeling. biorxiv.orgnih.govrsc.org These sophisticated approaches can better account for protein flexibility and the dynamic nature of molecular interactions. nih.gov For aurone derivatives, such detailed modeling can reveal key amino acid residues that are crucial for binding, providing a roadmap for designing more potent and selective inhibitors. mdpi.comfrontiersin.org

Table 1: Key Interactions in Molecular Docking of Aurone Derivatives

Interaction TypeDescriptionImportance in Binding
Hydrogen Bonds Formed between hydrogen atoms and electronegative atoms like oxygen or nitrogen.Crucial for specificity and stabilizing the ligand-protein complex.
Hydrophobic Interactions Occur between nonpolar regions of the ligand and the protein.A major driving force for binding, particularly for burying nonpolar surfaces.
Electrostatic Interactions Arise from the attraction or repulsion of charged groups.Contribute significantly to the overall binding energy.
Van der Waals Forces Weak, short-range interactions due to temporary charge fluctuations.Important for close packing of atoms at the binding interface.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nrel.govimist.ma These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states, which are fundamental to understanding chemical behavior. nrel.gov

By calculating parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, researchers can predict a molecule's reactivity. imist.maresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. imist.ma For aurone epoxides, these calculations can help to understand their susceptibility to nucleophilic attack and other reactions. researchgate.net

Quantum chemical calculations can also elucidate the impact of substituents on the electronic properties and reactivity of the aurone core. researchgate.net For example, the presence and position of methoxy (B1213986) groups in this compound will influence the electron density distribution across the molecule, which in turn affects its interaction with biological targets and its chemical stability.

Furthermore, these theoretical studies can model reaction mechanisms and predict the most likely pathways for chemical transformations. rsc.org This is particularly valuable in understanding the metabolic fate of such compounds or in designing synthetic routes. The insights from quantum chemical calculations complement experimental findings and provide a deeper, atomistic-level understanding of the molecule's properties. nrel.gov

Table 2: Key Parameters from Quantum Chemical Calculations

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons; related to reactivity with electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons; related to reactivity with nucleophiles. researchgate.net
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A measure of chemical stability and reactivity. imist.ma
Mulliken Atomic Charges A measure of the partial charge on each atom in the molecule.Helps to identify electrophilic and nucleophilic sites. nrel.gov
Bond Dissociation Enthalpy The energy required to break a specific bond homolytically.Provides insight into the stability of different parts of the molecule. nrel.gov

Life Cycle Assessment (LCA) in the Context of Synthetic Route Evaluation

Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. nih.govmdpi.com In the context of chemical synthesis, LCA provides a framework to evaluate and compare the environmental performance of different synthetic routes. unimore.itnih.gov

For a compound like this compound, an LCA would consider the environmental footprint of the starting materials, the solvents used, the energy consumed during the reaction, and the waste generated. unimore.it By quantifying impacts such as global warming potential, ozone depletion, and ecotoxicity, LCA can identify the most environmentally benign synthetic pathway. mdpi.com

An LCA can also highlight "hotspots" in a synthetic route—steps or materials that contribute disproportionately to the environmental burden. mdpi.com This information is invaluable for process optimization, guiding chemists to focus their efforts on improving the most impactful aspects of the synthesis. As sustainability becomes an increasingly important consideration in chemical manufacturing, LCA is a crucial tool for developing more environmentally responsible processes for producing compounds like this compound. nih.govresearchgate.net

Research Gaps and Future Perspectives for 6,7 Dimethoxyaurone Epoxide

Identification of Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of aurone (B1235358) epoxides has been documented, primarily through the alkaline hydrogen peroxide epoxidation of the corresponding aurones. rsc.orgrsc.org However, there remain several unexplored avenues for the synthesis of 6,7-Dimethoxyaurone Epoxide that could offer improved yields, stereoselectivity, and scalability.

Unexplored Synthetic Routes:

Asymmetric Epoxidation: Current methods for aurone epoxidation typically result in a racemic mixture. The development of asymmetric epoxidation methods, potentially using chiral catalysts or reagents, would be a significant advancement, allowing for the investigation of the differential biological activities of the individual enantiomers of this compound.

Enzymatic Synthesis: The use of enzymes, such as peroxidases or engineered cytochrome P450s, could offer a green and highly selective alternative to chemical epoxidation methods. Research into enzymes capable of acting on aurone substrates is a key gap.

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, such as temperature and reaction time, which is crucial given the potential instability of epoxide products. rsc.org This could lead to higher yields and purity of this compound.

Methodological Advancements:

A significant challenge in the synthesis of aurone epoxides is their potential rearrangement to other flavonoid structures, such as flavonols, under basic conditions. rsc.orgrsc.org Future methodological advancements should focus on:

Milder Reaction Conditions: The exploration of catalysts that operate under neutral or mildly acidic conditions could prevent unwanted side reactions and improve the stability of the epoxide product.

Novel Epoxidizing Agents: Investigating a broader range of epoxidizing agents beyond hydrogen peroxide, such as organic peroxy acids or dioxiranes, may lead to more efficient and selective syntheses. youtube.comlibretexts.org

Investigation of Novel Biological Targets and Potential Therapeutic Applications

The biological activities of aurones are diverse, with demonstrated antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.netbenthamdirect.comeurekaselect.comresearchgate.netnih.govmdpi.com The introduction of an epoxide group, a known DNA alkylating agent in some contexts, could unlock novel biological targets and therapeutic applications for this compound. taylorandfrancis.com

Potential Therapeutic Applications:

Therapeutic AreaPotential Mechanism of Action
Oncology The epoxide moiety could act as an alkylating agent, inducing DNA damage and apoptosis in cancer cells. taylorandfrancis.com The aurone scaffold itself is known to interact with targets like tubulin. nih.gov
Antimicrobial Aurones have shown activity against various bacteria, and the epoxide group could enhance this by reacting with essential bacterial enzymes or proteins. nih.govnih.gov
Anti-inflammatory Aurones can inhibit pro-inflammatory enzymes and cytokines. nih.goveurekaselect.com The epoxide may modulate these pathways or target different inflammatory mediators.
Neuroprotection Some flavonoids exhibit neuroprotective effects. nih.gov The potential of this compound to modulate pathways involved in neurodegenerative diseases is an open area of research.

Novel Biological Targets:

Future research should focus on identifying the specific molecular targets of this compound. Given the reactivity of the epoxide ring, potential targets include:

Nucleic Acids: Direct interaction with DNA and RNA, leading to genotoxicity in cancer cells. taylorandfrancis.com

Enzymes: Covalent modification of active site residues in enzymes critical for disease progression, such as kinases or proteases.

Receptors: Irreversible binding to receptors involved in cell signaling pathways.

Development and Application of Advanced Methodologies for Characterization and Activity Profiling

Thorough characterization and activity profiling are essential to understanding the potential of this compound. While standard analytical techniques are applicable, the development of more advanced and specialized methodologies is needed.

Advanced Characterization Techniques:

TechniqueApplication for this compound
High-Resolution Mass Spectrometry (HRMS) Precise mass determination to confirm the elemental composition and identify metabolites. Tandem MS (MS/MS) can elucidate fragmentation patterns for structural confirmation. nih.govingentaconnect.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Complete structural elucidation, including the stereochemistry of the epoxide ring, using advanced techniques like 2D-NMR (COSY, HSQC, HMBC).
Chiral Chromatography Separation and purification of the individual enantiomers of this compound to enable the study of their specific biological activities.
X-ray Crystallography Unambiguous determination of the three-dimensional structure of the molecule, providing insights into its conformation and potential binding interactions.

Advanced Activity Profiling:

High-Throughput Screening (HTS): To rapidly screen this compound against large panels of biological targets, such as cell lines or enzymes, to identify lead applications.

Chemoproteomics: To identify the protein targets of the compound within a complex biological system by using the reactive epoxide as a probe.

Metabolomics: To study the metabolic fate of this compound in biological systems and identify any bioactive metabolites.

Fluorescence-Based Assays: The intrinsic fluorescence of some aurone derivatives could be exploited to develop probes for monitoring cellular uptake and localization. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dimethoxyaurone epoxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can follow chemoenzymatic pathways or chemical epoxidation. For example, asymmetric epoxidation of precursor compounds (e.g., geranyl derivatives) using peptide-based catalysts has achieved high enantiomeric excess (ee) and yields (>80%) by optimizing temperature, solvent polarity, and catalyst stereoselectivity . Chemical hydrolysis of epoxide intermediates (e.g., (6R)-epoxide) under acidic or basic conditions requires precise pH control to avoid racemization . Yield optimization should include GC-MS or HPLC monitoring for byproduct detection .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and X-ray crystallography for unambiguous structural confirmation. For example, methoxy group positions (C6, C7) and epoxide ring geometry (C2-C3) can be resolved via coupling constants in ¹H NMR (e.g., δ 3.8–4.2 ppm for epoxide protons) and NOESY correlations . X-ray crystallography is critical for resolving stereochemical ambiguities, especially when synthetic routes yield diastereomers .

Q. What biological activity screening methods are applicable to this compound, and how should controls be designed?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 or kinase assays) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). For aurone derivatives, dose-response curves (0.1–100 µM) with positive controls (e.g., quercetin for antioxidant activity) and solvent controls (DMSO ≤0.1%) are essential to isolate compound-specific effects . Include ROS scavenging assays (e.g., DCFH-DA) to evaluate antioxidant potential, as methoxy substitutions influence redox activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or impurity profiles. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) and validate purity via LC-HRMS (>95% purity threshold). For example, trace impurities from incomplete epoxidation (e.g., diol byproducts) may confound results; silica gel chromatography or preparative HPLC can mitigate this . Meta-analyses of structure-activity relationships (SAR) for analogous aurones (e.g., 4',6-dihydroxy-3'-methoxyaurone) may clarify mechanistic outliers .

Q. What strategies enhance regioselectivity in the epoxidation of 6,7-Dimethoxyaurone precursors?

  • Methodological Answer : Peptide-based catalysts (e.g., Thr(Bn)-modified sequences) can bias selectivity toward the 6,7-alkene over competing 2,3- or 10,11-epoxidation. On-bead library screening identifies catalysts favoring 6,7-epoxide formation (e.g., 8.6:1 selectivity ratio via ternary plot analysis) . Alternatively, steric directing groups (e.g., bulky esters at C4) or solvent polarity adjustments (e.g., acetonitrile vs. toluene) can suppress undesired regioisomers .

Q. How does the electronic environment of the aurone scaffold influence epoxide stability under physiological conditions?

  • Methodological Answer : Electron-donating groups (e.g., methoxy at C6/C7) stabilize the epoxide ring against nucleophilic attack. Accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring reveal degradation pathways (e.g., ring-opening to diols at pH <3). QSPR modeling using molecular descriptors (e.g., Hammett σ constants) predicts stability trends; PLS or SVM regression correlates substituent effects with half-life data .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for epoxide ring-opening reactions. Molecular dynamics simulations (e.g., GROMACS) assess interactions with enzymatic binding pockets. For CO2 coupling applications (e.g., cyclic carbonate synthesis), evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilicity . Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.